6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound with the molecular formula C6H3Br2N3. It is a derivative of imidazopyrazine, characterized by the presence of two bromine atoms at positions 6 and 8 on the imidazo[1,2-a]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine typically involves the bromination of imidazo[1,2-a]pyrazine derivatives. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, reaction time, and bromine concentration .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyrazine derivatives.
Oxidation Products: Oxidized forms of the compound, such as imidazo[1,2-a]pyrazine oxides.
Reduction Products: Debrominated imidazo[1,2-a]pyrazine derivatives
Scientific Research Applications
6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic electroluminescent devices and other advanced materials .
Mechanism of Action
The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application, but generally involve modulation of biochemical processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine
- 6,8-Dibromoimidazo[1,2-a]pyrazine
- 3-methylimidazo[1,2-a]pyrazin-6-amine .
Uniqueness
6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 6 and 8 enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H4Br2N4 |
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Molecular Weight |
291.93 g/mol |
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H4Br2N4/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H,9H2 |
InChI Key |
DBSFWPABGKPHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Br)Br)N |
Origin of Product |
United States |
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